molecular formula C17H19NO3 B13422616 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

Cat. No.: B13422616
M. Wt: 285.34 g/mol
InChI Key: LOBWGCFSLAMPBD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: It is utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ester group, which can influence its chemical behavior and applications.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

propan-2-yl 4-[(2-hydroxyphenyl)methylamino]benzoate

InChI

InChI=1S/C17H19NO3/c1-12(2)21-17(20)13-7-9-15(10-8-13)18-11-14-5-3-4-6-16(14)19/h3-10,12,18-19H,11H2,1-2H3

InChI Key

LOBWGCFSLAMPBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2O

Origin of Product

United States

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